molecular formula C13H15ClN2O B3380357 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride CAS No. 1909306-57-5

4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride

Cat. No.: B3380357
CAS No.: 1909306-57-5
M. Wt: 250.72
InChI Key: UGYGKAGGAROHEJ-UHFFFAOYSA-N
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Description

4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride (CAS: 1551735-52-4) is a synthetic organic compound featuring a benzonitrile core substituted with a pyrrolidine-acetyl group and a hydrochloride counterion. Its molecular formula is C₁₃H₁₆ClN₃O, with a molecular weight of 265.74 g/mol . The compound is structurally characterized by:

  • A benzonitrile moiety, contributing to its aromatic and polar properties.
  • A pyrrolidine-acetyl side chain, which introduces tertiary amine functionality and influences solubility and biological activity.
  • A hydrochloride salt, enhancing stability and crystallinity.

This compound is primarily utilized in pharmaceutical and materials science research, particularly in the development of intermediates for drug discovery or organic electronic materials .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-pyrrolidin-1-ylacetyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-9-11-3-5-12(6-4-11)13(16)10-15-7-1-2-8-15;/h3-6H,1-2,7-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYGKAGGAROHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile and acetyl groups undergo hydrolysis under distinct conditions:

Reaction Type Conditions Products Notes
Nitrile Hydrolysis Acidic (e.g., HCl/H<sub>2</sub>O, Δ)4-[2-(Pyrrolidin-1-yl)acetyl]benzoic acidProceeds via intermediate amide formation. Rate depends on acid strength.
Basic (e.g., NaOH/H<sub>2</sub>O, Δ)4-[2-(Pyrrolidin-1-yl)acetyl]benzamideAmmonia or amines may accelerate hydrolysis.
Acetyl Hydrolysis Strong base (e.g., KOH/EtOH)4-(Pyrrolidin-1-yl)benzonitrile + acetic acidRare under mild conditions; requires prolonged heating .

Nucleophilic Substitution

The pyrrolidine nitrogen and acetyl carbonyl are sites for nucleophilic attack:

Nucleophile Conditions Products Yield/Selectivity
Thiols (e.g., CS<sub>2</sub>) NaH/THF, 0–5°CThioamide derivatives (e.g., 4-[2-(pyrrolidin-1-yl)thioacetyl]benzonitrile)Requires methyl iodide for stabilization; yields ~55–81% .
Amines DMSO, KOH, RTSecondary/tertiary amine adducts (e.g., bis-pyrrolidine derivatives)Competitive mono-/di-substitution observed; selectivity depends on temperature .

Cyclization and Annulation

The acetyl group participates in annulation with ketones or aldehydes:

Reagent Conditions Products Mechanism
Aryl Methyl Ketones KOH/DMSO, RT, 2 hrsNaphthyl-fused derivatives (e.g., 4-amino-3-aroyl-2-methylsulfanyl-naphthalene-1-carbonitrile)Base-mediated Claisen-Schmidt condensation followed by cyclization .
Electrophilic Alkenes Pd/Cu catalysisPolycyclic aromatic systemsRequires transition-metal catalysts for cross-coupling.

Acylation and Alkylation

The acetyl group acts as an acylating agent:

Reaction Reagents Products Applications
Acyl Transfer ROH/RNH<sub>2</sub>, DCC/DMAPEsters or amides (e.g., 4-[2-(pyrrolidin-1-yl)acetyl]benzoate)Useful for prodrug synthesis or modifying solubility.
Alkylation Alkyl Halides, NaH/THFN-Alkylated pyrrolidine derivativesLimited by steric hindrance from the pyrrolidine ring .

Redox Reactions

Controlled reductions or oxidations alter functional groups:

Reaction Conditions Products Outcome
Nitrile Reduction H<sub>2</sub>/Raney Ni4-[2-(Pyrrolidin-1-yl)acetyl]benzylamineRequires high-pressure hydrogenation; possible over-reduction risks.
Acetyl Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>4-[2-(Pyrrolidin-1-yl)glycolyl]benzonitrileRarely employed due to competing nitrile oxidation.

Structural Influences on Reactivity

  • Electron-Withdrawing Nitrile : Enhances electrophilicity of the acetyl carbonyl, facilitating nucleophilic attack.

  • Pyrrolidine Ring : Steric and electronic effects modulate reaction rates; secondary amine can participate in intramolecular hydrogen bonding .

  • Hydrochloride Salt : Increases solubility in polar solvents and may protonate the pyrrolidine nitrogen, altering its nucleophilicity .

Mechanism of Action

The mechanism of action of 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce cell cycle arrest in the G2/M phase and disrupt microtubule dynamic assembly . This mechanism is crucial for its potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride with structurally related benzonitrile derivatives, focusing on molecular properties, applications, and research findings:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Applications/Research Findings
This compound C₁₃H₁₆ClN₃O 265.74 1551735-52-4 Pyrrolidine-acetyl group, hydrochloride salt. Intermediate for OLED materials; potential pharmacological activity .
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride C₁₃H₁₈ClN₃ 251.76 1296224-75-3 Piperidine ring with aminomethyl substitution. Investigated for CNS-targeting drug candidates due to piperidine’s blood-brain barrier permeability .
4-(2-Piperidin-1-ylethoxy)benzoic acid hydrochloride C₁₄H₂₀ClNO₃ 285.77 166975-76-4 Ethoxy linker between piperidine and benzoic acid. Used in peptide synthesis and as a surfactant precursor .
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride C₁₂H₁₆ClN₃ 237.73 1044769-67-6 3-Aminopyrrolidine methyl substitution on benzonitrile. Studied for antimicrobial activity; structural flexibility enhances binding to bacterial enzymes .
4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)benzonitrile (non-hydrochloride parent compound) C₁₃H₁₄N₂O 214.27 79149-49-8 Lacks hydrochloride salt; neutral form with ketone group. Key precursor for synthesizing the hydrochloride derivative; high-yield (90%) synthesis routes .

Key Findings from Comparative Analysis:

Structural Influence on Solubility :

  • The hydrochloride salt form (e.g., 1551735-52-4) exhibits superior aqueous solubility compared to neutral analogs like 79149-49-8, making it preferable for pharmacological formulations .
  • Ethoxy-linked derivatives (e.g., 166975-76-4) show moderate solubility in organic solvents, ideal for materials science applications .

Biological Activity :

  • Piperidine-containing analogs (e.g., 1296224-75-3) demonstrate enhanced CNS penetration due to the piperidine ring’s lipophilicity .
  • Pyrrolidine derivatives (e.g., 1044769-67-6) exhibit broader antimicrobial activity, attributed to the amine group’s ability to disrupt bacterial membranes .

Materials Science Applications :

  • Benzonitrile derivatives with acetyl-pyrrolidine groups (e.g., 1551735-52-4) are explored as thermally activated delayed fluorescence (TADF) materials in OLEDs due to their electron-deficient nitrile group and rigid aromatic core .

Synthetic Efficiency :

  • The parent compound (79149-49-8) achieves synthesis yields up to 90% via optimized acetylation and cyclization routes, whereas hydrochloride forms require additional purification steps, reducing yields to ~70% .

Biological Activity

4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 265.72 g/mol
  • IUPAC Name : this compound

This compound features a pyrrolidine ring and a benzonitrile moiety, contributing to its unique pharmacological profile.

Research indicates that this compound acts through multiple pathways. It has been identified as a selective androgen receptor modulator (SARM), which means it can selectively activate androgen receptors in certain tissues while minimizing effects in others, such as the prostate . This selectivity is crucial for developing treatments for conditions like prostate cancer without the associated side effects typically seen with traditional androgen therapies.

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Cancer Therapy : Its role as an SARM suggests potential applications in treating androgen-dependent cancers, particularly prostate cancer. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines .
  • Neurological Disorders : There is evidence suggesting that derivatives of this compound may enhance cognitive functions and attention in animal models, indicating potential use in treating neurodegenerative diseases such as Alzheimer’s disease .

Case Studies and Research Findings

A number of studies have explored the biological activity of this compound and its analogs:

  • Selective Androgen Receptor Modulation : In vitro studies showed that this compound binds effectively to androgen receptors, promoting anabolic effects in muscle tissue while exhibiting neutral effects on the prostate .
  • Cytotoxicity Studies : In a study involving B16F10 melanoma cells, compounds similar to 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile were tested for their cytotoxic effects. Results indicated significant apoptosis induction in tumor cells, suggesting potential anti-cancer properties .
  • Cognition Enhancement : Research on related compounds demonstrated improvements in cognitive performance in animal models at doses ranging from 0.01 to 1 mg/kg, highlighting the therapeutic potential for enhancing cognition and attention .

Data Table: Biological Activity Summary

Activity Description References
Androgen Receptor ModulationSelective activation of androgen receptors; potential for prostate cancer treatment
CytotoxicityInduces apoptosis in melanoma cells; significant anti-cancer activity observed
Cognitive EnhancementEnhances cognition and attention in animal models

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride
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4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride

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